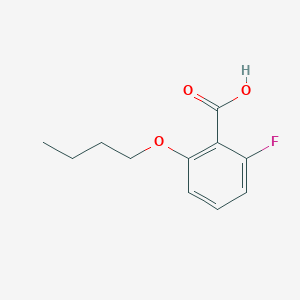

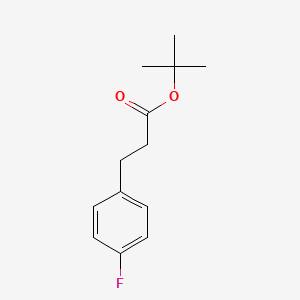

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Fluorophenyl)-propanoic acid tert-butyl ester” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The crystal structure of “3-(4-Fluorophenyl)-propanoic acid tert-butyl ester” has been determined by X-ray diffraction . The title compound crystallized in orthorhombic, P 2 1 /n space group with unit cell parameters a = 10.100 (3) Å, b = 18.201 (5) Å, c = 10.829 (3) Å; α = 90°, β = 111.15 (4)°, γ = 90° .Chemical Reactions Analysis

Tertiary butyl esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Applications De Recherche Scientifique

Synthesis of Pinacol Boronic Esters

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester: is a valuable intermediate in the synthesis of pinacol boronic esters. These esters serve as pivotal building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The boron moiety in these compounds can be transformed into a wide array of functional groups, enhancing the versatility of synthetic routes .

Protodeboronation Reactions

This compound can be utilized in protodeboronation reactions, which are crucial for removing the boron moiety from boronic esters when necessary . Such reactions are essential for the synthesis of complex molecules, including pharmaceuticals and natural products .

Radical-Polar Crossover Reactions

The tert-butyl ester group in 3-(4-Fluorophenyl)-propanoic acid is instrumental in radical-polar crossover reactions. These reactions are a part of synthetic strategies that lead to the formation of new C-C bonds, expanding the toolkit for creating diverse molecular architectures .

Flow Microreactor Systems

In the realm of flow chemistry, 3-(4-Fluorophenyl)-propanoic acid tert-butyl ester can be synthesized using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . Flow microreactors are increasingly used for the synthesis of complex organic molecules due to their precise control over reaction conditions .

The tert-butyl ester moiety is also significant for the direct introduction of the tert-butyloxycarbonyl (Boc) group into various organic compounds. This transformation is a key step in protecting amines during peptide synthesis .

Synthesis of Protected Amino Acid Esters

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester: can be employed in the synthesis of tert-butyl Nα-protected amino acid esters. These protected amino acids are essential for peptide synthesis, particularly when solid-phase peptide synthesis (SPPS) techniques are employed .

Mécanisme D'action

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Orientations Futures

The future directions in the research and application of “3-(4-Fluorophenyl)-propanoic acid tert-butyl ester” could involve exploring more efficient and sustainable methods for its synthesis . Additionally, its potential applications in various fields of synthetic organic chemistry could be further investigated .

Propriétés

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTAAQZKHSYXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-propanoic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)